![molecular formula C25H23ClN4O2S B2481735 N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955709-86-1](/img/structure/B2481735.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide often involves complex reactions, including the cyclization of thioamide with chloroacetoacetate and the reaction of cyanophthalide with ammonium sulfide. Such processes yield novel compounds with varying biological activities, as demonstrated in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which showed a process yield above 60% (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to the target compound has been characterized using various techniques such as IR, 1H NMR, and MS spectra, providing detailed insights into their structural frameworks. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate's structure was established through these methods, highlighting the importance of structural analysis in understanding compound properties (Tang Li-jua, 2015).
Chemical Reactions and Properties
Compounds of this nature often exhibit a range of chemical reactions, including cyclization, hydrolysis, and oxidation, leading to the formation of new chemical entities with unique properties. For example, the preparation of indole N-acyl and N-carbamic esters of alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazolin-4-one demonstrated the potential for creating water-soluble precursors for antiviral applications (M. R. Harnden et al., 1979).
Wissenschaftliche Forschungsanwendungen
Potential in Parkinson's Disease Therapy
Research indicates that derivatives of the compound have shown promise in the treatment of Parkinson's Disease (PD). A particular study outlined the development of a lead compound from the derivative, exhibiting high affinity and full agonist activity at D2 and D3 receptors. This compound demonstrated efficacy in reversing hypolocomotion in a PD animal model, with a long duration of action, suggesting potential as an anti-PD drug. Additionally, the compound was found to be neuroprotective, offering protection against toxicity in neuronal cells, which supports the notion of a multifunctional drug that could ameliorate motor dysfunction and potentially modify disease progression by protecting dopamine neurons from progressive degeneration (Das et al., 2015).
Serotonin-3 (5-HT3) Receptor Antagonism
The structure-activity relationship studies on related compounds have revealed that certain derivatives are potent serotonin-3 (5-HT3) receptor antagonists. This finding has implications for the development of drugs targeting conditions mediated by 5-HT3 receptors. The research identified optimal compounds with potent 5-HT3 receptor antagonistic activity, offering a pathway for the development of therapeutics in this domain (Harada et al., 1995).
Anti-Inflammatory Properties
A series of compounds related to the chemical structure have been synthesized and evaluated for anti-inflammatory activity. These compounds showed moderate to good activity, with one particular compound standing out for its potent anti-inflammatory effects, low ulcerogenic liability, and acute toxicity compared to the reference drug phenylbutazone. This highlights the potential of these compounds in the development of new anti-inflammatory agents (Singh et al., 2008).
Eigenschaften
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c26-17-10-8-15(9-11-17)23(31)30-25-29-22-19(5-3-7-21(22)33-25)24(32)27-13-12-16-14-28-20-6-2-1-4-18(16)20/h1-2,4,6,8-11,14,19,28H,3,5,7,12-13H2,(H,27,32)(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIYDBRSLDPFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.